molecular formula C8H7BrF2O B6291079 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene CAS No. 2432848-52-5

1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene

Cat. No.: B6291079
CAS No.: 2432848-52-5
M. Wt: 237.04 g/mol
InChI Key: HVJKNMVNYKHXPP-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2432848-52-5 . It has a molecular weight of 237.04 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Total Synthesis of Biologically Active Compounds

    The compound 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene has been utilized in the total synthesis of biologically active, naturally occurring compounds. One such example is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, achieved through a five-step process starting from a related bromo-dimethoxyphenyl compound (Akbaba et al., 2010).

  • Building Blocks for Molecular Electronics

    Aryl bromides like this compound serve as precursors for various molecular wires in molecular electronics. These are used in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).

  • Synthesis of Isoindoles

    The compound plays a role in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This is achieved by reacting 2-(dialkoxymethyl)phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization (Kuroda & Kobayashi, 2015).

  • Development of Sterically Protecting Groups

    The compound has been used in the preparation of sterically hindered bromobenzenes, which are further converted to phosphonous dichlorides and utilized to stabilize low-coordinate phosphorus compounds (Yoshifuji et al., 1993).

Polymer Synthesis

  • Synthesis of Polyethers with Pendant Hydroxyl Groups: In polymer science, this compound contributes to the polyaddition reactions for creating high molecular weight polymers with pendant primary hydroxyl groups (Nishikubo et al., 1999).

Spectroscopic Applications

  • Vibrational and Electronic Absorption Spectroscopy: The compound is studied in the field of spectroscopy, particularly for understanding the Π* ← Π systems in trisubstituted benzenes, which helps in interpreting various spectral properties (Aralakkanavar et al., 1991).

Bioactive Compound Synthesis

  • Synthesis of PTP1B Inhibitors: This compound is used in the synthesis of bromophenols from red algae, which are moderate inhibitors of the protein tyrosine phosphatase 1B (PTP1B), an enzyme relevant in diabetes and obesity research (Guo et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

Bromo-difluoro-methoxymethyl benzene compounds are often used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed reaction. This suggests that 1-Bromo-3,4-difluoro-2-(methoxymethyl)benzene may interact with its targets by acting as a coupling partner in such reactions.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions , it may contribute to the synthesis of a wide range of organic compounds, with effects depending on the specific compounds synthesized.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJKNMVNYKHXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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